molecular formula C22H22ClN3O3S B4222751 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B4222751
M. Wt: 443.9 g/mol
InChI Key: WFPLRAYSJRGJKW-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzylthio, chloro, and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chloropyrimidine-4-carboxylic acid with 3,4-dimethoxyphenethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then treated with benzylthiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols, bases like sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been tested for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest that it possesses moderate antibacterial effects, which could be beneficial in developing new antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is evidence supporting its anti-inflammatory properties. This could make it useful in treating conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide resulted in a significant reduction in cell viability. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations lower than many conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Study 3: Anti-inflammatory Research

A recent investigation into the anti-inflammatory effects of this compound showed that it reduced pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-5-chloropyrimidine: Shares the pyrimidine and dimethoxyphenyl groups but lacks the benzylthio substitution.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-chloropyrimidine-4-carboxamide: Similar structure but with different substitution patterns.

Uniqueness

2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide is unique due to the presence of the benzylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure and chemical properties make it a valuable subject of study, with potential applications in chemistry, biology, medicine, and industry

Biological Activity

The compound 2-(benzylsulfanyl)-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide , with the CAS number 901669-25-8, belongs to a class of pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on diverse sources of research.

  • Molecular Formula : C20H18ClN3O3S
  • Molecular Weight : 415.9 g/mol
  • Structure : The compound features a pyrimidine core substituted with a benzyl sulfanyl group and a chloro group at specific positions, which may influence its biological activity.

Anti-inflammatory Activity

Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain pyrimidine compounds inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

  • Case Study : In a study evaluating various pyrimidine derivatives, compounds similar to our target exhibited IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM. The most potent compounds showed comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib .
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compound TBDTBD

Anticancer Activity

Pyrimidine derivatives have been explored for their anticancer properties, particularly in targeting various cancer cell lines.

  • Case Study : Compounds structurally related to our target have shown cytotoxic effects on several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer). The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural components. Substituents such as electron-donating or electron-withdrawing groups can significantly affect their potency.

  • Key Observations :
    • Electron-donating groups enhance anti-inflammatory activity.
    • The presence of halogens like chlorine can increase lipophilicity, potentially improving bioavailability.

Properties

IUPAC Name

2-benzylsulfanyl-5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c1-28-18-9-8-15(12-19(18)29-2)10-11-24-21(27)20-17(23)13-25-22(26-20)30-14-16-6-4-3-5-7-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPLRAYSJRGJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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